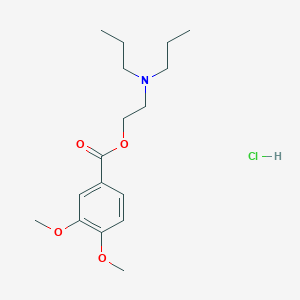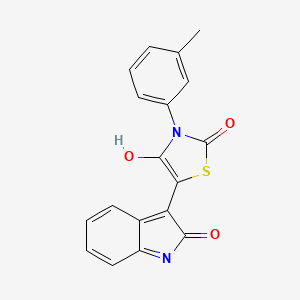
5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community. It is a heterocyclic compound that contains a benzothiazole ring, a methoxyphenyl group, and an isoindole ring. This compound has been studied extensively due to its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the activity of various protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione are diverse and have been studied extensively. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments are its high yield and purity, as well as its diverse biological activities. The compound can be easily synthesized using standard laboratory techniques, and its biological effects can be easily tested on various cell lines and animal models. However, the limitations of using this compound in lab experiments are its potential toxicity and lack of specificity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the research on 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of the specific targets of the compound and the elucidation of its mechanism of action. Additionally, the compound can be further tested for its potential use in drug discovery and as a therapeutic agent for various diseases.
合成方法
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and 4-methoxybenzaldehyde, followed by the cyclization of the resulting intermediate with phthalic anhydride. The yield of this reaction is typically high, and the purity of the compound can be easily achieved through recrystallization.
科学研究应用
The 5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione compound has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-tumor properties. The compound has been tested on various cell lines and animal models, and the results have been promising.
属性
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c1-27-15-9-7-14(8-10-15)24-21(25)16-11-6-13(12-17(16)22(24)26)20-23-18-4-2-3-5-19(18)28-20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHSRIFUKVILQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6041445.png)

![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6041451.png)
![4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine](/img/structure/B6041455.png)

![benzaldehyde [5-(2-hydroxy-3,5-dinitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6041470.png)
![methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041483.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041489.png)
![4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6041497.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6041510.png)
![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6041514.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-4-pyridinyl-beta-alaninamide](/img/structure/B6041521.png)
![2-(2-chlorophenyl)-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6041522.png)
![N-(2,5-dichlorophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6041534.png)